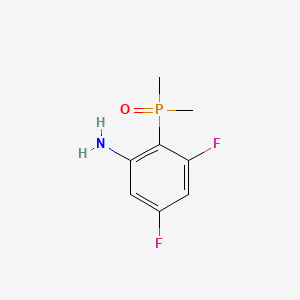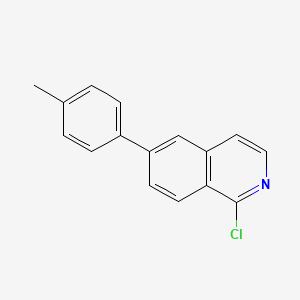
1-Chloro-6-(p-tolyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-(p-tolyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a chlorine atom at the first position and a p-tolyl group (a benzene ring substituted with a methyl group) at the sixth position of the isoquinoline structure. The molecular formula of this compound is C16H12ClN, and it has a molecular weight of 253.73 g/mol .
Méthodes De Préparation
1-Chloro-6-(p-tolyl)isoquinoline can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions may be optimized to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1-Chloro-6-(p-tolyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The p-tolyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Applications De Recherche Scientifique
1-Chloro-6-(p-tolyl)isoquinoline has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions involving isoquinoline derivatives.
Medicine: Isoquinoline derivatives have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 1-Chloro-6-(p-tolyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The isoquinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Chloro-6-(p-tolyl)isoquinoline can be compared with other similar compounds, such as:
1-Chloroisoquinoline: Lacks the p-tolyl group, making it less bulky and potentially less selective in certain reactions.
6-(p-Tolyl)isoquinoline: Lacks the chlorine atom, which may affect its reactivity and the types of reactions it can undergo.
1-Bromo-6-(p-tolyl)isoquinoline: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and the conditions required for certain reactions
Propriétés
Formule moléculaire |
C16H12ClN |
|---|---|
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
1-chloro-6-(4-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-18-16(15)17/h2-10H,1H3 |
Clé InChI |
BPSSGUMJRMODDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
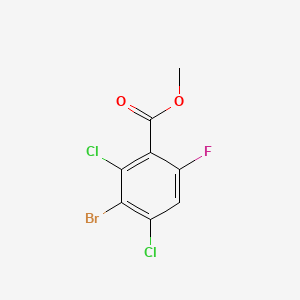
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
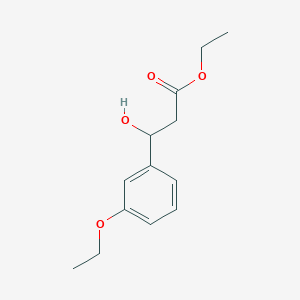
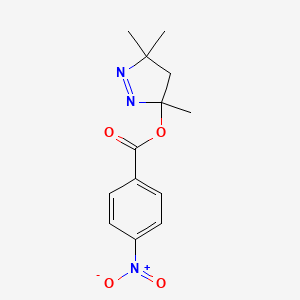
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
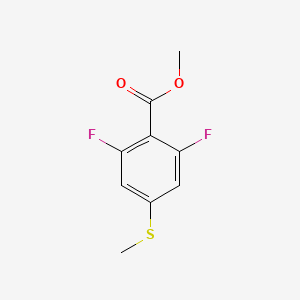
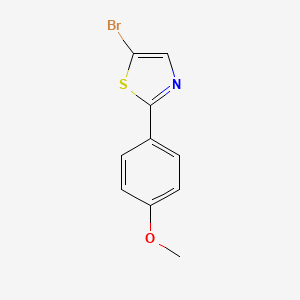
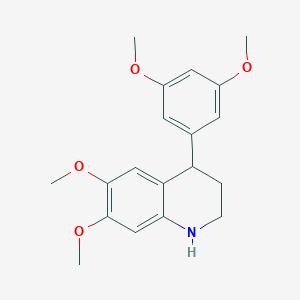

![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
